molecular formula C8H16ClNO B2825374 {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride CAS No. 1955561-19-9

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride

Cat. No. B2825374
CAS RN: 1955561-19-9
M. Wt: 177.67
InChI Key: FEGIVMPWVFOFAQ-UHFFFAOYSA-N
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Description

“{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” is a chemical compound with the CAS Number: 2418595-08-9 . It has a molecular weight of 177.67 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Synthesis Analysis

The synthesis of “{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” or similar compounds often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is ((1S,5R)-6-azabicyclo[3.2.1]octan-5-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 .


Physical And Chemical Properties Analysis

“{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 177.67 .

Scientific Research Applications

a. Nicotinic Acetylcholine Receptor Modulators

ABCOH derivatives have been investigated for their affinity toward nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. By modifying the ABCOH core, researchers aim to develop selective ligands that can modulate nAChRs for therapeutic purposes .

b. Analgesics and Anesthetics

The ABCOH scaffold has been explored as a starting point for designing analgesics and anesthetics. Its structural features allow for interactions with specific receptor sites, potentially leading to compounds with improved pain management properties. Researchers investigate ABCOH-based derivatives to enhance analgesic efficacy while minimizing side effects .

c. Antidepressants

The central nervous system (CNS) effects of ABCOH derivatives have attracted interest in the field of depression treatment. By modifying the ABCOH core, scientists aim to develop novel antidepressant agents. These compounds may act on serotonin, norepinephrine, or dopamine receptors, contributing to mood regulation .

a. Hosieine Alkaloids

The discovery of hosieine alkaloids from the plant Ormosia hosier sparked interest in ABCOH. These structurally related compounds exhibit high affinity for α4β2 neuronal nAChRs. Researchers have used ABCOH as a key building block in the total synthesis of these alkaloids, providing insights into their pharmacological properties .

b. Biomimetic Synthesis

ABCOH’s role in biomimetic synthesis is noteworthy. Researchers mimic biosynthetic pathways to create complex natural products. By incorporating ABCOH into these pathways, they access intricate molecular architectures, contributing to the total synthesis of bioactive molecules .

Safety and Hazards

The safety information for “{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGIVMPWVFOFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride

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